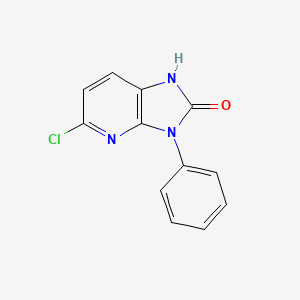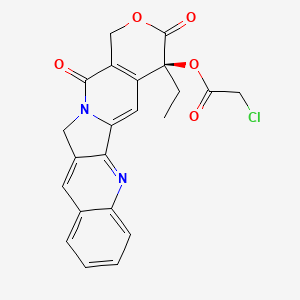
Camptothecin chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Camptothecin chloroacetate is a derivative of camptothecin, a quinoline alkaloid originally isolated from the Chinese tree Camptotheca acuminata. Camptothecin and its derivatives are known for their potent anticancer properties, primarily due to their ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of camptothecin chloroacetate typically involves the esterification of camptothecin with chloroacetic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of camptothecin and its derivatives often involves biotechnological approaches. Plant tissue culture techniques, such as cell suspension culture and hairy root culture, are employed to produce camptothecin in large quantities. Genetic manipulation and the use of endophytic fungi are also explored to enhance the yield of camptothecin .
Chemical Reactions Analysis
Types of Reactions
Camptothecin chloroacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloroacetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various camptothecin derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
Camptothecin chloroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other camptothecin derivatives.
Biology: It serves as a tool for studying DNA topoisomerase I inhibition and its effects on cellular processes.
Medicine: this compound and its derivatives are investigated for their potential as anticancer agents. They are also explored for antiviral and antibacterial activities.
Industry: The compound is used in the development of new pharmaceuticals and in biotechnological research for producing camptothecin in large quantities
Mechanism of Action
Camptothecin chloroacetate exerts its effects by binding to the DNA topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of DNA strands. This results in DNA damage and ultimately leads to apoptosis (programmed cell death). The inhibition of DNA topoisomerase I is the primary molecular target and pathway involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.
Irinotecan: Another camptothecin derivative used as a chemotherapeutic agent.
Homoharringtonine: An alkaloid with similar anticancer properties but a different mechanism of action
Uniqueness
Camptothecin chloroacetate is unique due to its specific chemical structure, which allows for targeted inhibition of DNA topoisomerase I. This specificity makes it a valuable compound for developing new anticancer therapies and studying the molecular mechanisms of DNA replication and transcription .
Properties
CAS No. |
7688-65-5 |
|---|---|
Molecular Formula |
C22H17ClN2O5 |
Molecular Weight |
424.8 g/mol |
IUPAC Name |
[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-chloroacetate |
InChI |
InChI=1S/C22H17ClN2O5/c1-2-22(30-18(26)9-23)15-8-17-19-13(7-12-5-3-4-6-16(12)24-19)10-25(17)20(27)14(15)11-29-21(22)28/h3-8H,2,9-11H2,1H3/t22-/m0/s1 |
InChI Key |
QFMXZSCXZKPJBB-QFIPXVFZSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)OC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


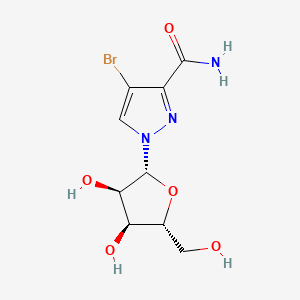
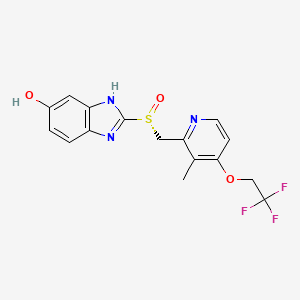
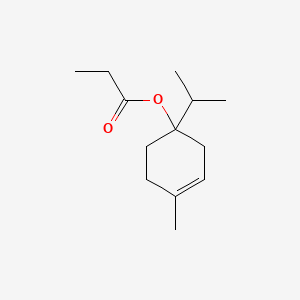
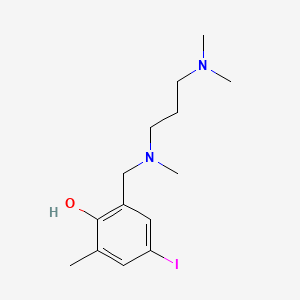
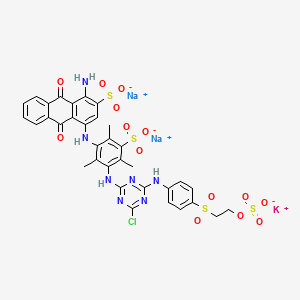

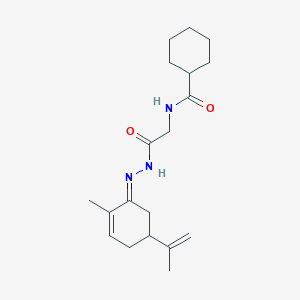

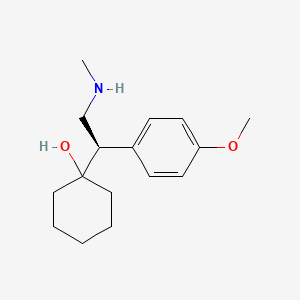
![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
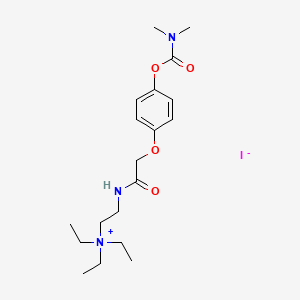
![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
